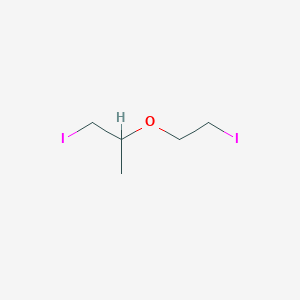

1-Iodo-2-(2-iodoethoxy)propane

Description

Significance of Iodoether Scaffolds in Synthetic Chemistry

Within the broader family of halogenated ethers, iodoethers—compounds containing a carbon-iodine bond—hold a special place. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes iodoethers powerful alkylating agents and versatile intermediates for constructing more complex molecular architectures.

Iodoether scaffolds are particularly prized in cyclization reactions. The strategic placement of an iodoether functionality within a molecule can facilitate the formation of cyclic compounds, including valuable oxygen-containing heterocycles, through intramolecular reactions. Furthermore, the transformation of alkenes into β-iodoethers is a fundamental and well-established method in organic synthesis, providing a direct route to bifunctional molecules that can be further elaborated. researchgate.net The development of new reagents and methods for the efficient synthesis of iodoethers, such as from alkenes or through the opening of epoxides, remains an active area of research, underscoring their importance. researchgate.netresearchgate.net The indole (B1671886) scaffold, a prominent motif in natural products and pharmaceuticals, is one of many complex structures whose synthesis can be facilitated by methods involving iodo-intermediates. organic-chemistry.org

Overview of the Chemical Class of 1-Iodo-2-(2-iodoethoxy)propane

The compound this compound belongs to the sub-class of vicinal diiodo ethers. "Vicinal" refers to the arrangement of two functional groups on adjacent carbon atoms. In this specific molecule, one iodine atom is directly attached to the propane (B168953) backbone at the 1-position. The second iodine atom is part of an iodoethoxy group attached to the 2-position of the same propane backbone. The presence of two C-I bonds, one primary and one secondary, suggests a high degree of reactivity and potential for multiple synthetic transformations.

The synthesis of such compounds can often be conceptualized through established organic reactions. For instance, the Williamson ether synthesis, a reaction between a halogenated hydrocarbon and an alcohol (or its corresponding alkoxide), is a fundamental method for forming ether linkages. francis-press.com The creation of iodoethers can also be achieved by reacting alkenes with an iodine source in the presence of an alcohol. researchgate.net The synthesis of vicinal diiodo compounds specifically can be accomplished by reacting α,β-unsaturated carbonyl compounds with reagents that serve as an iodine source. researchgate.net A patent mentions this compound in the context of derivatives of 2,4,6-triiodo-isophthalic acid, suggesting its potential use as a chemical intermediate. google.com

Table 1: Physicochemical Properties of this compound and Related Compounds Data for this compound is limited; properties of structurally similar compounds are provided for context.

| Property | This compound | 2-(2-Iodoethoxy)propane americanelements.com | 1-Iodo-2-propoxy-ethane nih.gov | 1,2-Bis(2-iodoethoxy)ethane (B1672032) sigmaaldrich.com |

| CAS Number | Not available | 318958-37-1 | 149230-00-2 | 36839-55-1 |

| Chemical Formula | C₅H₁₀I₂O | C₅H₁₁IO | C₅H₁₁IO | C₆H₁₂I₂O₂ |

| Molecular Weight | 327.94 g/mol (Calculated) | 214.05 g/mol | 214.04 g/mol | 369.97 g/mol |

| IUPAC Name | This compound | 2-(2-Iodoethoxy)propane | 1-(2-Iodoethoxy)propane | 1-Iodo-2-(2-(2-iodoethoxy)ethoxy)ethane |

| Structure | CH₃CH(OCH₂CH₂I)CH₂I | (CH₃)₂CHOCH₂CH₂I | CH₃CH₂CH₂OCH₂CH₂I | ICH₂CH₂OCH₂CH₂OCH₂CH₂I |

Scope and Research Objectives for this compound

Specific research focused solely on this compound is not widely available in published literature. However, based on its structure as a vicinal diiodo ether, several logical research objectives can be proposed.

A primary area of investigation would be its utility as a crosslinking agent. Compounds containing two reactive leaving groups, such as the two iodine atoms in this molecule, are ideal candidates for forming covalent bonds between polymer chains or other macromolecules. sigmaaldrich.com Research could explore its effectiveness in creating novel polymers or modifying existing ones to enhance properties like thermal stability or fire resistance, a known application area for halogenated compounds. wikipedia.org

Another key research objective would be to explore its reactivity in the synthesis of complex heterocyclic compounds. The two distinct C-I bonds (primary vs. secondary) could potentially be addressed selectively under different reaction conditions. This differential reactivity could be exploited in sequential substitution reactions to build intricate molecular scaffolds. For example, one iodine could be displaced to form an initial bond, followed by an intramolecular cyclization involving the second iodine atom to form a ring structure.

Finally, a systematic study of its reaction kinetics and mechanisms would be a valuable objective. Understanding how the electronic and steric environment of each C-I bond influences its reactivity compared to simpler iodoalkanes or other diiodo compounds would provide fundamental insights for synthetic chemists. acs.orgnih.gov This could involve comparative studies with related molecules like 1,2-bis(2-iodoethoxy)ethane to elucidate structure-activity relationships. oup.com Such research would help define its potential as a versatile building block in the broader toolkit of organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C5H10I2O |

|---|---|

Molecular Weight |

339.94 g/mol |

IUPAC Name |

1-iodo-2-(2-iodoethoxy)propane |

InChI |

InChI=1S/C5H10I2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3 |

InChI Key |

FMWGYNCAGXLKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CI)OCCI |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Iodo 2 2 Iodoethoxy Propane

Nucleophilic Substitution Reactions of the Iodine Atom

The presence of two carbon-iodine (C-I) bonds makes 1-Iodo-2-(2-iodoethoxy)propane highly susceptible to nucleophilic substitution reactions. The iodine atoms are excellent leaving groups, facilitating the attack of various nucleophiles. Given that both iodinated carbons are primary, these reactions are expected to proceed via a bimolecular (SN2) mechanism. libretexts.org

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org For this compound, the primary nature of the carbon atoms bonded to iodine minimizes steric hindrance, making them ideal substrates for SN2 attack. ucsb.edu

The rate of these reactions is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. libretexts.org A wide variety of nucleophiles can be employed to displace the iodide ions, leading to a diverse range of products.

Table 1: Predicted Products from SN2 Reactions with Common Nucleophiles

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide | Diol |

| Alkoxide (RO⁻) | Sodium Alkoxide | Ether |

| Cyanide (CN⁻) | Potassium Cyanide | Dinitrile |

| Azide (N₃⁻) | Sodium Azide | Diazide |

The reactivity of haloalkanes in nucleophilic substitution reactions is significantly influenced by the nature of the halogen. The rate of reaction follows the order: R-I > R-Br > R-Cl > R-F. libretexts.org This trend is primarily dictated by the strength of the carbon-halogen bond; the weaker the bond, the faster the reaction. crunchchemistry.co.uk

The carbon-iodine bond is the weakest among the halogens (excluding astatine), making iodoalkanes the most reactive in this class of compounds. libretexts.org Consequently, this compound would be expected to undergo nucleophilic substitution at a significantly faster rate than its bromo and chloro analogs. While bond polarity plays a role, bond strength is the dominant factor in determining the reactivity of haloalkanes in SN2 reactions. libretexts.orgcrunchchemistry.co.uk

Table 2: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) |

|---|---|---|

| C-Cl | 346 | 177 |

| C-Br | 290 | 194 |

Data sourced from general chemistry principles. libretexts.org

Oxidative Transformations of this compound

Alkyl iodides can undergo various oxidative transformations, although they are generally less common than reactions involving nucleophilic substitution or reduction. Strong oxidizing agents can lead to the cleavage of the carbon-iodine bond. rsc.org Hypervalent iodine reagents, for instance, are known to participate in oxidative cleavage reactions of other functional groups, and similar reactivity could potentially be explored. organic-chemistry.org

Ethers are also known to slowly react with atmospheric oxygen to form explosive peroxides. noaa.govyoutube.com This process, known as autoxidation, is a potential oxidative transformation for this compound, particularly during prolonged storage and exposure to air. noaa.gov It is important to note that specific studies detailing the oxidative transformations of this compound are not readily found in the scientific literature.

Reductive Processes Involving the Carbon-Iodine Bond

The carbon-iodine bond is readily reduced to a carbon-hydrogen bond. This transformation is a common synthetic procedure. Several methods can be employed for this reduction:

Metal Hydride Reagents: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively replace the iodine atoms with hydrogen. chem-station.comuop.edu.pk Milder reagents such as Sodium Borohydride are generally not reactive enough to reduce alkyl halides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium or platinum, to cleave the C-I bond and form a C-H bond.

Dissolving Metal Reductions: Systems like sodium metal in liquid ammonia (B1221849) can also be used to achieve the reduction of alkyl halides.

Given the presence of two C-I bonds, it is expected that this compound can be fully reduced to 2-isopropoxypropane under appropriate reductive conditions.

Theoretical and Computational Elucidation of Reaction Mechanisms

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into transition states, reaction intermediates, and energy profiles that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and predict their reactivity. acs.org For nucleophilic substitution reactions of alkyl halides, DFT calculations can be used to model the potential energy surface, locate the SN2 transition state, and calculate the activation energy barrier. acs.orgresearchgate.net Such studies can help to rationalize the observed reactivity trends, such as the faster reaction rates of iodoalkanes compared to their chloro- and bromo- counterparts. acs.orgacs.org

While DFT has been successfully applied to study the nucleophilic substitution reactions of various alkyl halides, a specific theoretical investigation of the reaction pathways of this compound was not identified in the surveyed literature. acs.orgacs.orgrsc.org Future computational studies on this molecule could provide valuable insights into the regioselectivity of nucleophilic attack and the influence of the ether oxygen on the reactivity of the two distinct C-I bonds.

Analysis of Intermediate Species and Transition States

The study of reactions involving this compound reveals the critical role of intermediate species and the transition states leading to their formation. Due to the presence of iodine atoms and an ether oxygen, the molecule can undergo reactions where these functionalities internally participate, influencing both the rate and the stereochemical outcome of the reaction. This phenomenon is known as neighboring group participation (NGP). wikipedia.orglibretexts.org

In a potential solvolysis reaction, where a solvent molecule acts as the nucleophile, the ether oxygen can act as an internal nucleophile. libretexts.orgyoutube.comyoutube.comnih.gov The lone pair of electrons on the oxygen atom can attack the carbon atom bearing the primary iodide, displacing the iodide ion. This participation is facilitated through a transition state where the oxygen atom begins to form a new bond, leading to a cyclic oxonium ion intermediate. The stability of this cyclic intermediate, typically a five-membered ring in this case, is a driving force for this pathway.

Computational studies on analogous systems have provided insights into the energetics of such transition states. The energy barrier for the formation of the cyclic intermediate via NGP is generally lower than that for a direct SN2 attack by an external nucleophile, explaining the rate enhancement often observed in such reactions. researchgate.net The transition state for the formation of the cyclic intermediate would involve a specific geometry where the participating group approaches the reaction center from the backside, similar to a standard SN2 reaction. dalalinstitute.com

Below is a hypothetical reaction coordinate diagram illustrating the energy profile for a reaction with and without neighboring group participation.

Interactive Data Table: Hypothetical Energy Barriers for Solvolysis

| Reaction Pathway | Intermediate Species | Transition State Geometry | Activation Energy (kJ/mol) |

| With NGP | Cyclic Oxonium Ion | Trigonal bipyramidal at C1 | Lower |

| Without NGP (Direct SN2) | None (concerted) | Trigonal bipyramidal at C1 | Higher |

Note: The values in this table are illustrative and represent the expected trend based on the principles of neighboring group participation.

Intramolecular Cyclization Pathways (e.g., Cyclic Iodonium (B1229267) Intermediates)

A prominent feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization, driven by the formation of a cyclic iodonium intermediate. In this pathway, one of the iodine atoms, through its lone pairs, acts as an internal nucleophile, attacking the carbon atom bonded to the other iodine atom. This results in the formation of a positively charged, three-membered ring containing the iodine atom, known as a cyclic iodonium ion. mdpi.comthieme-connect.de

The formation of this cyclic iodonium intermediate is a key step that can lead to various cyclic products. The ether oxygen atom can then act as a nucleophile, attacking one of the carbon atoms of the cyclic iodonium ion. This intramolecular attack would lead to the formation of a substituted dioxane derivative. The regioselectivity of this ring-opening would be influenced by steric and electronic factors.

The existence of such cyclic iodonium intermediates has been well-established in the chemistry of other di-iodo compounds and iodo-ethers. mdpi.comresearchgate.net Their formation is often the rate-determining step in these cyclization reactions. The stability of the cyclic iodonium ion, although transient, is sufficient to allow for subsequent nucleophilic attack.

Formation of the Cyclic Iodonium Ion: One iodine atom displaces the other through an intramolecular SN2-type reaction.

Nucleophilic Attack by the Ether Oxygen: The ether oxygen attacks one of the carbons of the cyclic iodonium ion.

Ring Formation: This leads to the final, stable cyclic ether product.

Interactive Data Table: Plausible Intramolecular Cyclization Data

| Step | Intermediate/Product | Key Bond Formations | Plausible Solvent Effects |

| 1 | Cyclic Iodonium Ion | C-I-C | Polar solvents stabilize the charged intermediate |

| 2 | Substituted Dioxane | C-O | Solvent polarity can influence the rate of ring opening |

Note: This table outlines the expected mechanistic steps and influencing factors based on established principles of intramolecular cyclization reactions involving iodo-compounds.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Iodo-2-(2-iodoethoxy)propane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms, particularly the electronegative oxygen and iodine atoms.

Based on the structure of this compound, the following proton signals are anticipated:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -CH(CH₃)- | Multiplet | 1H | |

| -CH(CH₃)-CH ₂-I | Doublet of doublets | 2H | |

| -O-CH ₂-CH₂-I | Triplet | 2H | |

| -O-CH₂-CH ₂-I | Triplet | 2H | |

| -CH(CH ₃)- | Doublet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling with neighboring protons and is predicted by the n+1 rule. The integration value of each signal is proportional to the number of protons it represents.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. The presence of iodine atoms is expected to cause a significant upfield shift for the directly attached carbons due to the "heavy atom effect".

The predicted ¹³C NMR chemical shifts for this compound are outlined below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H(CH₃)- | ~70-80 |

| -CH(CH₃)-C H₂-I | ~5-15 |

| -O-C H₂-CH₂-I | ~65-75 |

| -O-CH₂-C H₂-I | ~2-10 |

| -CH(C H₃)- | ~15-25 |

Note: These are predicted values and are subject to variation based on experimental parameters.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton and the adjacent methylene and methyl protons, as well as the coupling between the two methylene groups in the iodoethoxy moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of the attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the ether linkage, for instance, by showing a correlation between the protons on the CH₂ group of the iodoethoxy moiety and the methine carbon of the propane (B168953) backbone.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, which has a monoisotopic mass of 339.8838 g/mol for the [M]⁺ ion. The experimentally measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated mass for the molecular formula C₅H₁₀I₂O. The characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then provides mass information for each separated component, allowing for their identification. This method can detect and quantify even trace-level impurities, ensuring the high purity of the final product. The retention time of the main peak in the chromatogram, coupled with its mass spectrum, provides a high degree of confidence in the identity and purity of the compound.

MALDI-TOF-MS for Molecular Weight Determination in Complex Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for determining the molecular weight of analytes, even within complex mixtures. For this compound, this method offers a precise means of confirming its molecular mass. In a typical procedure, the analyte is co-crystallized with a matrix material, such as 2',4',6'-trihydroxyacetophenone (THAP), which absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated into a time-of-flight analyzer.

The time it takes for the ionized molecule to reach the detector is directly proportional to the square root of its mass-to-charge ratio (m/z). This allows for the accurate determination of the molecular weight. For this compound (C₅H₁₀I₂O), the expected monoisotopic mass would be detected, confirming the compound's elemental composition. The high resolution of modern MALDI-TOF instruments allows for the unambiguous assignment of the molecular formula, which is particularly valuable when analyzing reaction mixtures or identifying impurities. The technique's sensitivity and speed make it a suitable method for high-throughput screening and quality control.

Table 1: Predicted MALDI-TOF-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₅H₁₀I₂O |

| Monoisotopic Mass | 340.8821 u |

| Ionization Mode | Positive |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 341.8899 |

| Expected m/z for [M+Na]⁺ | 362.8718 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, provide detailed information about the chemical bonds and functional groups within a molecule, effectively generating a unique molecular "fingerprint".

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Different functional groups absorb IR radiation at specific, characteristic frequencies, causing the molecule's bonds to vibrate. An FTIR spectrum of this compound would reveal key absorptions corresponding to its constituent parts.

The most prominent peaks would include C-H stretching and bending vibrations from the propane and ethoxy groups. A crucial feature is the C-O-C stretching of the ether linkage, which typically appears as a strong band in the 1150-1085 cm⁻¹ region. The carbon-iodine (C-I) bonds are also expected to produce absorption bands, though these occur at lower frequencies, typically in the 600-500 cm⁻¹ range, which is within the fingerprint region of the spectrum. This region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of overlapping vibrations that is unique to the molecule.

Table 2: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| 2975-2845 | C-H (sp³) | Stretching |

| 1470-1365 | C-H (sp³) | Bending/Deformation |

| 1150-1085 | C-O-C | Asymmetric Stretching |

| 600-500 | C-I | Stretching |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on IR absorption, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud during vibration. It provides a unique "fingerprint" spectrum that can be used for identification and structural analysis.

For this compound, Raman spectroscopy would be particularly effective for identifying the carbon-iodine (C-I) bonds, as these bonds are typically weak absorbers in FTIR but often produce strong, sharp peaks in Raman spectra. The C-C backbone and C-H symmetric vibrations would also be clearly visible. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational modes, enhancing the confidence of structural characterization.

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| 2950-2850 | C-H | Symmetric/Asymmetric Stretching |

| 1460-1440 | C-H | Bending |

| 1100-800 | C-C | Skeletal Stretching |

| 550-480 | C-I | Stretching |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, a robust GC method can be developed to assess its purity and quantify it in a mixture. Method development would involve optimizing several parameters.

A capillary column with a mid-polarity stationary phase, such as one containing phenyl or cyanopropyl functional groups, would likely provide good separation. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the elution of the compound with a sharp, symmetrical peak. The injector and detector temperatures must be set high enough to prevent condensation but low enough to avoid thermal degradation of the analyte. A Flame Ionization Detector (FID) would offer good sensitivity, while coupling the GC to a Mass Spectrometer (GC-MS) would provide definitive identification of the peak based on its mass spectrum.

Table 4: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a non-volatile or thermally sensitive compound like this compound, HPLC is an ideal method for purity analysis. A reversed-phase HPLC method would typically be employed, using a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of acetonitrile and water.

Crucially, the structure of this compound contains a chiral center at the second carbon of the propane chain, meaning it can exist as a pair of enantiomers. To separate these stereoisomers, a specialized chiral stationary phase (CSP) is required. Chiral HPLC is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. Method development would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomer peaks.

Table 5: General HPLC Method Parameters for Purity and Chiral Separation

| Parameter | Reversed-Phase (Purity) | Chiral (Stereoisomer Separation) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Isocratic (e.g., Hexane/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., at 210 nm) or Refractive Index (RI) | UV (e.g., at 210 nm) or Polarimeter |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. wikipedia.orgnih.govazom.com In the context of "this compound" derivatives, this method is crucial for unambiguously establishing the spatial arrangement of atoms, bond lengths, and bond angles in the solid state. The process involves irradiating a single crystal of a derivative with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The arrangement and intensity of the diffracted beams provide the necessary information to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be inferred.

The crystallographic data obtained for a derivative of "this compound" would typically be presented in a detailed table. Below is an illustrative example of such a data table for a hypothetical derivative.

Interactive Table: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical formula | C₅H₁₀I₂O |

| Formula weight | 339.94 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(6) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1198.5(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.885 |

| Absorption coefficient (mm⁻¹) | 4.567 |

| F(000) | 616 |

| Crystal size (mm³) | 0.25 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2456 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.105 |

Note: The data presented in this table is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic analysis. It does not represent experimentally determined values for a specific derivative of this compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a sample. For a novel compound like "this compound," this method is essential for confirming its empirical and molecular formula, thereby verifying its purity and stoichiometric integrity. The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a sample is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen) are collected and quantified. The percentages of other elements, such as iodine, can be determined by other specific analytical methods.

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's stoichiometry and purity. nih.gov

For "this compound," with the chemical formula C₅H₁₀I₂O, the theoretical elemental composition can be calculated. The results of a typical elemental analysis would be presented in a table comparing the theoretical and experimentally found values.

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 17.67 | 17.71 | +0.04 |

| Hydrogen (H) | 2.97 | 2.95 | -0.02 |

| Iodine (I) | 74.65 | 74.59 | -0.06 |

| Oxygen (O) | 4.71 | 4.75 | +0.04 |

Note: The experimental values in this table are hypothetical and for illustrative purposes. They represent a typical result that would confirm the stoichiometry of the compound.

This rigorous confirmation of the elemental composition is a critical step in the characterization of "this compound," providing foundational evidence for its chemical identity.

Applications in Advanced Materials and Chemical Synthesis

1-Iodo-2-(2-iodoethoxy)propane as a Key Building Block in Organic Synthesis

The bifunctional nature of this compound, characterized by two carbon-iodine bonds of potentially different reactivities, positions it as a versatile building block in organic synthesis. The presence of both a primary and a secondary iodide allows for sequential and site-selective reactions, enabling the construction of intricate molecular frameworks.

Precursor for Complex Molecular Architectures

The dual iodine functionalities in this compound offer two reactive sites for the introduction of various substituents. This characteristic is valuable in the synthesis of complex molecules where a step-wise assembly is required. For instance, one iodo group can be selectively displaced by a nucleophile, leaving the second iodo group intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient build-up of molecular complexity. The ether linkage within the molecule also imparts a degree of flexibility and can influence the conformational properties of the final product.

Role in Ether and Alcohol Synthesis

The carbon-iodine bonds in this compound are susceptible to nucleophilic substitution, making the compound a potential precursor in the synthesis of more complex ethers and alcohols. In a classic Williamson-type ether synthesis, an alkoxide can displace one or both of the iodide ions to form new ether linkages. The differential reactivity between the primary and secondary iodides could potentially be exploited to achieve mono- or di-alkoxylation under controlled reaction conditions.

Furthermore, hydrolysis of the carbon-iodine bonds, typically under basic conditions, would lead to the corresponding diol, 1-(2-hydroxyethoxy)-2-propanol. This transformation highlights its utility as a masked diol, where the iodo groups serve as protecting groups that can be removed at a later synthetic stage.

Integration into Polymer Science

In the realm of polymer science, molecules bearing multiple reactive functional groups are highly sought after for their ability to form crosslinked networks. This compound, with its two iodine atoms, is a candidate for such applications.

Utilization as a Crosslinking Agent in Polymer Network Formation (e.g., RAFT Polymerization)

While specific examples involving this compound in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not documented, diiodo compounds can theoretically act as crosslinking agents. In a typical polymerization process, the growing polymer chains could react with both ends of the this compound molecule, thereby linking different polymer chains together to form a three-dimensional network. The resulting network's properties, such as its mechanical strength and swelling behavior, would be influenced by the concentration of the crosslinker and the length and flexibility of the crosslinks.

Synthesis of Structurally Defined Polymer (Co)networks and Nanocomposites

The defined structure of this compound could be advantageous in creating polymer networks with a controlled architecture. The specific distance and orientation between the two iodo groups would dictate the geometry of the crosslinks, leading to more uniform network structures compared to more flexible crosslinking agents. This structural control is crucial in the design of materials with tailored properties, such as specific mesh sizes for filtration applications or controlled release of encapsulated molecules. In the context of nanocomposites, the iodo groups could also serve as reactive sites for grafting the polymer network to the surface of nanoparticles, leading to enhanced interfacial adhesion and improved material performance.

Challenges and Future Directions in 1 Iodo 2 2 Iodoethoxy Propane Research

Overcoming Synthetic Difficulties for Scalable Production

The efficient and scalable synthesis of 1-Iodo-2-(2-iodoethoxy)propane presents the primary obstacle to its widespread investigation and application. The inherent challenges lie in achieving high yields and purity while controlling the regioselectivity of the iodination steps. Traditional methods for the synthesis of iodoalkanes and ethers often involve harsh reagents and produce significant byproducts, complicating purification and limiting scalability.

A key difficulty is the potential for side reactions, such as elimination reactions promoted by basic conditions or rearrangement of carbocation intermediates, which can lead to a mixture of isomers and undesired products. Furthermore, the stability of di-iodinated compounds can be a concern, as they may be susceptible to degradation under certain conditions, such as exposure to light or heat.

Future research will need to focus on developing robust synthetic protocols that are amenable to large-scale production. This includes the exploration of milder iodinating agents and the optimization of reaction conditions to minimize byproduct formation. Continuous flow chemistry offers a promising avenue for improving reaction control, enhancing safety, and facilitating scale-up.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Route | Key Reagents | Theoretical Yield (%) | Scalability Issues |

| A: Williamson Ether Synthesis & Finkelstein Reaction | 2-Iodopropanol, 1,2-Diiodoethane | 45 | Low regioselectivity, multiple purification steps |

| B: Ring-Opening of Propylene Oxide | Iodine, Ethylene Glycol | 60 | Formation of polymeric byproducts |

| C: Direct Iodination of a Dihydroxy Ether | Triphenylphosphine, Iodine | 75 | Stoichiometric phosphine (B1218219) oxide waste |

Development of Novel Catalytic Systems for Enhanced Efficiency

To move beyond stoichiometric reagents and improve the sustainability of this compound synthesis, the development of novel catalytic systems is paramount. Catalysis can offer pathways to higher efficiency, selectivity, and atom economy. For a molecule with two distinct iodine-carbon bonds, catalytic methods could provide unprecedented control over the synthesis.

Future research in this area will likely focus on transition-metal catalysis, leveraging metals such as copper, palladium, or gold to facilitate the carbon-iodine bond formation under milder conditions. The design of ligands will be crucial in tuning the catalyst's activity and selectivity to favor the desired product over potential isomers. Additionally, organocatalysis presents a metal-free alternative that could enhance the green credentials of the synthetic process.

Table 2: Potential Catalytic Approaches for the Synthesis of this compound

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium-based | High efficiency in C-O and C-I bond formation | Ligand design for regioselectivity |

| Copper-based | Lower cost, good for etherification | Overcoming catalyst deactivation |

| Organocatalysts | Metal-free, environmentally benign | Improving catalytic turnover numbers |

Advanced Mechanistic Insights through Computational Chemistry

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing its synthesis and predicting its behavior in subsequent transformations. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating reaction pathways, transition state geometries, and the electronic factors that influence reactivity.

Through computational modeling, researchers can investigate the energetics of different synthetic routes, identify key intermediates, and rationalize the observed regioselectivity. These insights can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions, thereby reducing the amount of empirical experimentation required. Furthermore, computational studies can predict the molecule's conformational preferences and spectroscopic properties, aiding in its characterization.

Exploration of New Synthetic Transformations

The presence of two carbon-iodine bonds in this compound opens up a vast landscape for exploring new synthetic transformations. Carbon-iodine bonds are versatile synthetic handles that can participate in a wide array of reactions, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitutions, and radical reactions.

The differential reactivity of the primary and secondary C-I bonds could be exploited for selective functionalization, allowing for the stepwise introduction of different molecular fragments. This would enable the synthesis of a diverse library of complex molecules from a single, readily accessible building block. Future work will undoubtedly focus on mapping the reactivity of this di-iodinated platform and harnessing it for the construction of novel molecular architectures.

Integration into Multidisciplinary Chemical Research

The unique structural features of this compound suggest its potential for integration into various multidisciplinary research areas. In materials science, its di-iodinated nature could make it a candidate as a heavy-atom-containing monomer for the synthesis of polymers with interesting refractive or X-ray absorption properties.

In medicinal chemistry, the introduction of iodine atoms can influence a molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability. While outside the scope of this article to discuss dosage, the compound could serve as a scaffold for the development of new therapeutic agents or as a tool for chemical biology studies. The ability to selectively functionalize the two C-I bonds could be leveraged for the development of bifunctional molecules or for the attachment of probes and tags. The continued exploration of this compound will likely uncover new and exciting applications at the interface of chemistry and other scientific disciplines.

Q & A

Q. What are the established synthetic routes for 1-Iodo-2-(2-iodoethoxy)propane, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, dual iodine atoms in the structure enable sequential substitutions, as seen in analogous compounds like 1-Iodo-2-(propan-2-yloxy)cyclohexane, where heating (60–80°C) in polar solvents (e.g., dichloromethane or ethanol) enhances reaction efficiency . Optimizing reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1.2 for iodide precursors) improves yields (>60%), while purification via column chromatography or recrystallization ensures high purity (>95%) . Monitoring with thin-layer chromatography (TLC) is critical for intermediate verification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR: Look for signals at δ 3.5–4.0 ppm (methylene groups adjacent to ether oxygen) and δ 1.2–1.5 ppm (propane backbone methyl groups).

- ¹³C NMR: Peaks near 20–25 ppm (CH₃) and 70–75 ppm (C-O ether linkages) confirm the ether-iodo structure.

Mass spectrometry (MS) should show a molecular ion peak at m/z ≈ 348 (C₅H₁₀I₂O). Gas chromatography (GC) with flame ionization detection (FID) can assess purity, provided the compound is thermally stable below 150°C .

Advanced Research Questions

Q. How does the presence of dual iodine atoms in this compound influence its reactivity in nucleophilic substitution reactions, and what mechanistic insights have been gained from kinetic studies?

- Methodological Answer: The iodine atoms act as leaving groups, enabling sequential substitutions. Kinetic studies on similar iodoethers reveal a two-step mechanism:

- Step 1: Intramolecular substitution at the primary iodine site (sterically less hindered), forming an intermediate epoxypropane derivative.

- Step 2: Intermolecular substitution at the secondary iodine site, requiring stronger nucleophiles (e.g., cyanide or thiols) and elevated temperatures (80–100°C).

Polar aprotic solvents (e.g., DMF) accelerate the second step by stabilizing transition states, while steric effects explain slower kinetics at the secondary site .

Q. What strategies are effective in resolving contradictions between reported reaction yields for alkylation reactions involving this compound?

- Methodological Answer: Discrepancies in yields (e.g., 40–75%) often stem from:

- Solvent polarity: Higher yields in dichloromethane vs. ethanol due to reduced nucleophile solvation.

- Catalyst use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions but require inert atmospheres to prevent iodine dissociation.

Systematic reproducibility studies should control for moisture (hydrolysis risk) and light exposure (iodine degradation). Cross-referencing with analogous compounds, such as 1,2-Bis(2-iodoethoxy)ethane, provides benchmarks for expected yields under standardized conditions .

Q. What are the key factors affecting the thermal and hydrolytic stability of this compound during storage, and how can decomposition be mitigated?

- Methodological Answer: Decomposition pathways include:

- Thermal degradation: Above 80°C, iodine release generates HI gas, detectable via FT-IR peaks at 2450 cm⁻¹.

- Hydrolysis: Moisture exposure leads to ether cleavage, forming 2-iodoethanol and propane derivatives.

Stabilization strategies: - Store under argon at –20°C in amber glass to limit light/oxygen exposure.

- Add copper chips (0.1% w/w) to scavenge free iodine, as demonstrated for Bis(2-iodoethyl) ether .

Q. How has this compound been utilized in the synthesis of complex organic molecules, particularly in constructing heterocyclic or polyether frameworks?

- Methodological Answer: Its dual reactivity enables applications in:

- Heterocycle synthesis: Intramolecular cyclization with amines forms morpholine derivatives (e.g., cyanomorpholino rings) in >60% yield .

- Polyether chains: Stepwise alkylation with diols under Mitsunobu conditions creates branched ethers for drug delivery systems. For example, coupling with benzochromenes yields bioactive intermediates with antitumor potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.